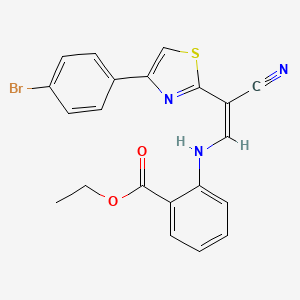

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Übersicht

Beschreibung

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acrylonitrile to introduce the cyanovinyl group.

Amidation: The resulting intermediate is reacted with ethyl 2-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

In studies of structurally similar esters, hydrolysis rates depend on steric hindrance and electronic effects of substituents . For example, demethylation of eugenyl benzoate derivatives under acidic conditions produced phenolic compounds .

Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Ullmann coupling | CuI, K₂CO₃, DMF, 120°C | Aryl-aminated derivatives | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives |

In thiazole derivatives with bromophenyl groups, palladium-catalyzed cross-coupling reactions produced biaryl systems with retained thiazole integrity . For instance, compound p2 in retained antibacterial activity after substitution.

Reactions Involving the Cyano Group

The nitrile group undergoes reduction and hydrolysis to yield amines or carboxylic acids.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF | 2-(aminovinyl)-thiazole derivative | |

| Acidic hydrolysis | H₂O/HCl, reflux | Carboxylic acid derivative |

In related oxadiazole-thione derivatives, cyano groups were reduced to primary amines using LiAlH₄, enhancing antibacterial activity .

Condensation Reactions at the Amino Group

The vinylamino group forms Schiff bases with aldehydes or ketones.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acid-catalyzed condensation | 4-methoxybenzaldehyde, glacial acetic acid | (E)-imine derivatives |

For example, compound p6 in exhibited a 17 mm inhibition zone against S. aureus after forming a naphthol-imine linkage.

Oxidation of the Thiazole Ring

Thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Mild oxidation | H₂O₂, CH₃COOH | Thiazole sulfoxide | |

| Strong oxidation | KMnO₄, H₂O | Thiazole sulfone |

Oxidation of the thiazole ring in compound p4 ( ) improved anticancer activity against MCF7 cells (IC₅₀ = 12.5 μM).

Photochemical Reactions

The conjugated vinyl-cyano system undergoes [2+2] cycloaddition under UV light.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| UV irradiation (λ = 365 nm) | Dichloromethane | Cyclobutane adducts |

Photochemical studies on eugenyl derivatives demonstrated cycloaddition products with retained stereochemistry .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazole derivatives, including (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, have been studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and invasion .

Case Study: Synthesis and Evaluation

A series of thiazole derivatives were synthesized using one-pot multicomponent reactions, showcasing their ability to act as potential anticancer agents. The synthesized compounds were tested against different cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. This compound may exhibit similar properties due to the presence of the thiazole ring, which is known to enhance biological activity against bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| (Z)-ethyl 2-... | C. albicans | 12 |

Anti-inflammatory Effects

Research has shown that certain thiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Pharmacological Activities

In a study focusing on thiazole derivatives, compounds demonstrated moderate anti-inflammatory activity, suggesting that this compound could be explored further for its therapeutic potential in inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and stereochemistry of the compound.

Synthesis Overview

- Starting Materials : Utilize commercially available thiazole derivatives and appropriate reagents.

- Reaction Conditions : Conduct reactions under controlled temperatures with solvents like THF or acetonitrile.

- Purification : Employ recrystallization or chromatography to obtain pure compounds.

Wirkmechanismus

The mechanism of action of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it interferes with the proliferation of cancer cells by targeting key enzymes and pathways involved in cell division and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar antimicrobial and anticancer properties.

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with comparable biological activities, including antimicrobial and antiproliferative effects.

Uniqueness

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its specific structural features, such as the presence of the cyanovinyl group and the ethyl ester moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic compound belonging to the thiazole derivatives family. Thiazole compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The compound features a complex structure with a thiazole ring, a cyanovinyl group, and an ethyl benzoate moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in a basic medium.

- Vinylation : The thiazole derivative undergoes vinylation to introduce the cyanovinyl group.

- Esterification : Finally, the compound is esterified with ethyl benzoate under acidic conditions to yield the final product.

Biological Activity Overview

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Thiazole compounds have shown significant antibacterial and antifungal properties. A study found that thiazole derivatives exhibited potent activity against various pathogens, including Candida species and Staphylococcus aureus .

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been reported to induce apoptosis in breast cancer cells .

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL, demonstrating high efficacy against tested organisms .

- Anticancer Activity : In a study focused on breast cancer models, thiazole analogs were synthesized and tested for their ability to inhibit cell growth. The results showed that certain derivatives had IC50 values in the micromolar range, indicating significant potential as anticancer agents .

- Mechanistic Studies : Another investigation explored the mechanisms by which thiazole derivatives exert their effects on cancer cells. It was found that these compounds could modulate signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | Antimicrobial | Effective against Staphylococcus aureus |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Anticancer | Induced apoptosis in cancer cell lines |

| (Z)-ethyl 3-(4-bromophenyl)-1H-thiazole-5-carboxylic acid | Anti-inflammatory | Reduced levels of TNF-alpha in vitro |

Eigenschaften

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKYAAQVBHTPPN-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.